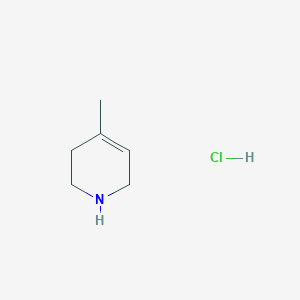

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h2,7H,3-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJOZBAPTJGKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531296 | |

| Record name | 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95019-16-2 | |

| Record name | 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of MPTP Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the molecular cascade leading to dopaminergic neurodegeneration, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal neurotoxin.

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is a potent and selective dopaminergic neurotoxin that has been instrumental in modeling Parkinson's disease. Its ability to replicate the key pathological hallmarks of the disease—specifically the destruction of dopaminergic neurons in the substantia nigra pars compacta—has made it an invaluable tool in neuroscience research. This guide elucidates the intricate mechanism of action of MPTP, from its systemic administration to the ultimate demise of targeted neurons, presenting quantitative data, experimental protocols, and visual representations of the key pathways.

The Multi-Step Process of MPTP Neurotoxicity

The neurotoxic effects of MPTP are not exerted by the compound itself but rather through a cascade of metabolic activation and cellular uptake that culminates in mitochondrial dysfunction and cell death.[1][2] The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier following systemic administration.[1][2] Once in the central nervous system, a multi-step process unfolds, leading to the selective destruction of dopaminergic neurons.[3]

Conversion to MPP+ in Glial Cells

MPTP itself is a prodrug that is metabolized to its active toxic form, 1-methyl-4-phenylpyridinium (MPP+), through a two-step oxidation process.[4] This bioactivation is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B), which is predominantly located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[1][3][5]

The initial oxidation of MPTP by MAO-B yields the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[5][6] MPDP+ is then further oxidized to the stable and toxic MPP+.[5][6] This conversion is a critical step, as inhibition of MAO-B with drugs like selegiline can prevent the formation of MPP+ and thus protect against MPTP-induced neurotoxicity.[1]

Selective Uptake by Dopaminergic Neurons

The selective vulnerability of dopaminergic neurons to MPTP is largely attributed to the high-affinity dopamine transporter (DAT).[7] MPP+, once formed in the extracellular space, is structurally similar to dopamine and is actively transported into dopaminergic neurons via DAT.[7][8] This transport mechanism leads to the accumulation of MPP+ to toxic concentrations within these specific neurons, while other neuronal populations are largely spared.[7] The critical role of DAT is underscored by the fact that DAT inhibitors can block the neurotoxic effects of MPTP.[7]

Mitochondrial Accumulation and Complex I Inhibition

Upon entering the dopaminergic neuron, MPP+ is actively sequestered into the mitochondria, driven by the large mitochondrial membrane potential.[4][9] It is within the mitochondria that MPP+ exerts its primary toxic effect by potently inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][4][10] The binding site for MPP+ on Complex I is thought to be at or near the binding sites for other classical inhibitors like rotenone and piericidin A.[4]

The Cascade of Cellular Demise

The inhibition of mitochondrial Complex I by MPP+ triggers a cascade of deleterious events that ultimately lead to neuronal death:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a rapid and dramatic decrease in cellular ATP levels.[10][11][12] This energy crisis disrupts numerous vital cellular functions.

-

Oxidative Stress: The dysfunctional electron transport chain leads to the increased production of reactive oxygen species (ROS), such as superoxide radicals.[2][10][11] This surge in ROS overwhelms the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.

-

Apoptosis: The combination of energy failure and oxidative stress activates apoptotic pathways, leading to programmed cell death.[11][13] Evidence suggests that MPP+ can induce the release of pro-apoptotic factors from the mitochondria and activate caspases.[14]

-

Excitotoxicity and Inflammation: The initial neuronal damage can trigger secondary excitotoxic processes and neuroinflammatory responses, involving the activation of microglia and astrocytes, which can further contribute to the neurodegenerative process.[7][12]

Quantitative Data on MPTP Neurotoxicity

The following tables summarize key quantitative data related to the neurotoxic effects of MPTP and its metabolite MPP+.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 of MPTP | Mouse | Oral | 150 mg/kg | [15] |

| Rat | Intraperitoneal | 72 mg/kg | [15] | |

| Mouse | Subcutaneous | 53.8 mg/kg | [15] | |

| IC50 of MPP+ on Complex I | Rat Brain Mitochondria | In vitro | ~125 µM | [16] |

| IC50 of MPTP on Neuromuscular Transmission | Mouse Phrenic Nerve-Hemidiaphragm | In vitro | ~53 µM | [17] |

| MPTP Dosing Regimen (Mouse) | Dopamine Depletion in Striatum | Reference |

| 20 mg/kg x 4 doses, 2-hour intervals | ~90% | [18] |

| 30 mg/kg/day for 5 days | 40-50% | [18] |

| 25 mg/kg twice a week for 5 weeks with probenecid | >60% | [19] |

| Single injection of 250 mg/kg AMPT (DA depleting agent) prior to MPTP | ~72% (of initial dopamine) | [20] |

Experimental Protocols

The MPTP-induced mouse model of Parkinson's disease is a widely used preclinical tool. Below is a generalized protocol for inducing dopaminergic neurodegeneration in mice. Note: MPTP is a hazardous substance and must be handled with extreme caution in a controlled laboratory setting with appropriate personal protective equipment and safety protocols.[21][22]

Acute MPTP Administration Protocol in Mice

-

Animal Model: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.[18]

-

MPTP Hydrochloride Solution Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse). Prepare the solution fresh on the day of injection.[21]

-

Administration: Administer MPTP hydrochloride via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg spaced two hours apart.[18][23]

-

Post-Injection Monitoring: Monitor the animals closely for any signs of distress. MPTP can cause transient behavioral changes.

-

Tissue Collection and Analysis: Euthanize the animals at a predetermined time point (e.g., 7 days post-injection) for maximal dopamine depletion.[18] Dissect the brains and isolate the substantia nigra and striatum for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining to visualize dopaminergic neurons).[21]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying MPTP neurotoxicity.

Caption: The metabolic activation and cellular uptake pathway of MPTP.

Caption: A typical experimental workflow for the MPTP mouse model.

References

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ehs.miami.edu [ehs.miami.edu]

- 16. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. researchgate.net [researchgate.net]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

The Neurotoxic Cascade of 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic pathway of 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP), a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra pars compacta, leading to a syndrome in primates that closely resembles Parkinson's disease.[1][2] This document details the molecular mechanisms of MPTP-induced neurotoxicity, summarizes quantitative data from key experimental studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

The Core Neurotoxicity Pathway

The neurotoxicity of MPTP is a multi-step process that begins with its systemic administration and culminates in the death of dopaminergic neurons. The key stages of this pathway are outlined below.[1]

1.1. Bioactivation of MPTP: Following administration, the lipophilic MPTP readily crosses the blood-brain barrier.[3] In the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4][5] MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[3][4]

1.2. Selective Uptake into Dopaminergic Neurons: MPP+ is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[6][7] This selective uptake is a critical determinant of the specific neurotoxicity of MPTP to this neuronal population.[6]

1.3. Mitochondrial Accumulation and Complex I Inhibition: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential.[4][8] Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[8][9][10]

1.4. Consequences of Mitochondrial Dysfunction: The inhibition of Complex I leads to a cascade of deleterious events:

-

ATP Depletion: The disruption of the electron transport chain results in a significant decrease in ATP production, leading to an energy crisis within the neuron.[9][11]

-

Oxidative Stress: The impaired electron flow promotes the generation of reactive oxygen species (ROS), such as superoxide radicals.[12][13] This leads to oxidative stress, causing damage to lipids, proteins, and DNA.[12]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion and oxidative stress can trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane.[14] This leads to the dissipation of the mitochondrial membrane potential, further exacerbating ATP depletion and leading to the release of pro-apoptotic factors like cytochrome c.[14]

1.5. Inflammatory Response and Neuronal Death: The cellular stress and damage trigger an inflammatory response, characterized by the activation of microglia and astrocytes.[13][15] Activated glial cells release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to the neurodegenerative process.[15][16] Ultimately, the culmination of these events leads to the apoptotic death of dopaminergic neurons.[11][17]

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in MPTP neurotoxicity, the following diagrams have been generated using the Graphviz DOT language.

Caption: The core neurotoxic pathway of MPTP.

Caption: A generalized experimental workflow for studying MPTP/MPP+ neurotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MPTP-induced neurotoxicity, providing a comparative overview of different experimental conditions and their outcomes.

Table 1: In Vivo MPTP Administration and Effects in Mice

| Mouse Strain | MPTP Dosing Regimen | Time Point | Striatal Dopamine Depletion (%) | TH+ Neuron Loss in SNpc (%) | Reference(s) |

| C57BL/6 | 20 mg/kg, 4 injections, 2h intervals | 7 days | ~80-90% | Not specified | [14] |

| C57BL/6 | 18 mg/kg, 4 injections, 2h intervals | 7 days | Profound reduction | Not specified | [14] |

| C57BL/6 | 30 mg/kg/day for 5 days | 21 days | 40-50% | Not specified | [14] |

| C57BL/6 | 20 mg/kg, single injection | Not specified | Significant decrease | Significant loss | [18] |

| C57BL/6J | 25 mg/kg/day for 5 days | 1, 3, 14 days | 74.48%, 72.84%, 63.87% | Not specified | [19] |

| C57BL/6J (2-month-old) | 20 mg/kg, 4 injections, 12h intervals | 1 week | ~75-80% | Not specified | [20] |

| C57BL/6J (10-month-old) | 20 mg/kg, 4 injections, 12h intervals | 1 week | ~75-80% | Not specified | [20] |

Table 2: In Vitro MPP+ Toxicity in Cell Lines

| Cell Line | MPP+ Concentration | Incubation Time | Outcome | Quantitative Measure | Reference(s) |

| SH-SY5Y | 1-3 mM | 24 hours | Decreased cell viability | 89% to 64% viability | [9] |

| SH-SY5Y | 500 µM | 48 hours | Increased DNA fragmentation | Significant increase (p < 0.001) | [21] |

| PC12 | 0.5 mM (MPTP) | 72 hours | Decreased cell survival | 50% cell loss | [22] |

| PC12 | Not specified (MPP+) | Not specified | Higher toxicity than MPTP | 100 times more evident | [22] |

Table 3: MPTP-Induced Inflammatory Response in Mouse Brain

| Cytokine | Brain Region | MPTP Treatment | Fold/Percent Change | Reference(s) |

| IL-1β | Substantia Nigra, Caudate-Putamen | Not specified | Significant increase in mRNA | [16] |

| TNF-α | Substantia Nigra, Caudate-Putamen | Not specified | Significant increase in mRNA | [16] |

| IL-6 | Substantia Nigra, Caudate-Putamen | Not specified | Significant increase in mRNA | [16] |

| IL-1β, IL-6, TNF-α, IFN-γ | Striatum | Not specified | Increased protein levels | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of MPTP-induced neurotoxicity.

4.1. In Vivo MPTP Mouse Model of Parkinson's Disease

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.[14]

-

MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline.

-

Administration:

-

Post-treatment Monitoring: Animals should be monitored for any adverse effects. The neurochemical and histological analyses are typically performed 7 to 21 days after the last MPTP injection.[14]

-

Ethical Considerations: All animal procedures must be approved by the institutional animal care and use committee and conducted in accordance with national and institutional guidelines.

4.2. In Vitro MPP+ Neurotoxicity Assay in SH-SY5Y Cells

-

Cell Culture:

-

MPP+ Treatment:

-

Cell Viability Assessment (MTT Assay):

-

Following MPP+ treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

4.3. Quantification of Striatal Dopamine and Metabolites by HPLC-ED

-

Tissue Preparation:

-

HPLC-ED Analysis:

-

Use a C18 reverse-phase column.[2]

-

The mobile phase typically consists of a phosphate buffer with an organic modifier (e.g., methanol) and an ion-pairing agent. The pH is adjusted to approximately 3.5-4.5.[2]

-

Set the electrochemical detector at a potential between +0.65 V and +0.80 V.[2]

-

Inject the supernatant and quantify dopamine, DOPAC, and HVA by comparing peak areas to a standard curve.[9]

-

Normalize the results to the total protein content of the tissue pellet.[9]

-

4.4. Immunohistochemistry for Tyrosine Hydroxylase (TH) in Mouse Brain Sections

-

Tissue Processing:

-

Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

-

Cut coronal sections (e.g., 30 µm) on a cryostat.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 10% donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[10]

-

Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.[26]

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[15]

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Quantification:

-

Visualize sections using a fluorescence microscope.

-

Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra pars compacta.

-

4.5. Measurement of Mitochondrial Complex I Activity

-

Mitochondrial Isolation:

-

Isolate mitochondria from brain tissue (e.g., substantia nigra) or cultured cells by differential centrifugation.

-

-

Activity Assay:

-

The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.

-

Incubate isolated mitochondria with NADH in an assay buffer.[27]

-

The reaction is initiated by the addition of a ubiquinone analog (e.g., decylubiquinone).

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

The specific Complex I activity is determined by subtracting the rate of NADH oxidation in the presence of a Complex I inhibitor (e.g., rotenone) from the total rate.[17]

-

4.6. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation:

-

Culture cells (e.g., SH-SY5Y) in a 96-well plate and treat with MPP+ as described above.

-

-

DCFH-DA Staining:

-

Following treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

ROS levels are expressed as the fold change in fluorescence intensity relative to control cells.

-

This technical guide provides a foundational understanding of the neurotoxic pathway of MPTP, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and scientists working to unravel the complexities of Parkinson's disease and to develop novel therapeutic strategies.

References

- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. benchchem.com [benchchem.com]

- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice [frontiersin.org]

- 14. modelorg.com [modelorg.com]

- 15. protocols.io [protocols.io]

- 16. MPTP-induced neuroinflammation increases the expression of pro-inflammatory cytokines and their receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting Mitochondrial Complex I Deficiency in MPP+/MPTP-induced Parkinson’s Disease Cell Culture and Mouse Models by Transducing Yeast NDI1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Long-term effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal dopamine content in young and mature mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Depletion of microglia augments the dopaminergic neurotoxicity of MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SH-SY5Y culturing [protocols.io]

- 26. Oral Administration of Astrocyte-Targeted Natural Antioxidants Suppress NOX4-Driven Neuroinflammation and Restore Hippocampal Neurogenesis in MPTP-Induced Parkinson’s Disease Mouse Model [mdpi.com]

- 27. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

The Passage of a Neurotoxin: An In-Depth Guide to MPTP Transversal of the Blood-Brain Barrier

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanisms by which the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) crosses the blood-brain barrier (BBB). Understanding this critical step is fundamental to leveraging the MPTP model for Parkinson's disease research and developing neuroprotective therapeutic strategies. This document details the dual-transport mechanisms, subsequent bioactivation, quantitative physicochemical and kinetic data, and key experimental protocols used to elucidate this pathway.

Chapter 1: The Core Mechanism: A Dual-Pronged Entry

The ability of MPTP to enter the central nervous system is not predicated on a single mechanism but rather a combination of its physicochemical properties and its interaction with endogenous transport systems at the BBB.

Passive Diffusion via Lipophilicity

MPTP is a relatively small, lipophilic (fat-soluble), and uncharged molecule.[1][2][3][4] This lipophilicity is a key characteristic that allows it to readily partition from the aqueous environment of the blood into the lipid-rich cell membranes of the brain's microvascular endothelial cells.[2][4][5] By dissolving into these membranes, MPTP can passively diffuse across the endothelial cell layer and enter the brain's extracellular fluid, bypassing the restrictive tight junctions that form the physical barrier of the BBB.[5][6]

Carrier-Mediated Transport

Beyond passive diffusion, evidence strongly indicates that MPTP hijacks specific solute carrier (SLC) transporters. Functional expression of Organic Cation Transporter 1 (OCT1) and Organic Cation Transporter 2 (OCT2) has been identified on the luminal (blood-facing) side of brain microvascular endothelial cells.[1][7][8] These transporters facilitate the uptake of MPTP from the blood into the endothelial cells.[1] Studies using RNA interference to silence these transporters have shown that knocking down OCT1 and OCT2 significantly decreases MPTP uptake into brain endothelial cells, confirming their crucial role in its transport.[1] The combined action of passive diffusion and active transport by OCT1/OCT2 ensures the efficient and rapid entry of MPTP into the brain following systemic exposure.[1][4]

Chapter 2: The Journey Within: Bioactivation and Selective Neuronal Targeting

Once MPTP has breached the BBB, a cascade of metabolic events ensues, transforming the benign precursor into a potent and selective dopaminergic neurotoxin.

-

Astrocytic Conversion: Upon entering the brain, MPTP is primarily taken up by astrocytes. Inside these glial cells, the enzyme monoamine oxidase B (MAO-B), located on the outer mitochondrial membrane, metabolizes MPTP into an intermediate compound, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[2][3][4]

-

Oxidation to MPP+: MPDP+ is subsequently oxidized into the highly toxic, positively charged metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][2][4]

-

Extracellular Export: A critical step for neurotoxicity is the movement of these metabolites out of the astrocytes and into the extracellular space. Recent evidence suggests that the intermediate, MPDP+, can passively diffuse across the astrocyte cell membrane. Once in the extracellular environment, it is non-enzymatically oxidized to form MPP+. This compartmentalization of MPTP metabolism protects the astrocytes from the toxic effects of MPP+.

-

Selective Uptake by Dopaminergic Neurons: As a charged molecule, MPP+ cannot readily cross cell membranes.[3] However, its structure bears a resemblance to dopamine. This allows it to be recognized and actively transported into dopaminergic neurons by the high-affinity dopamine transporter (DAT), which is densely expressed on their terminals.[1][2] This selective uptake via DAT is the primary reason for the specific targeting and destruction of the nigrostriatal dopaminergic pathway seen in MPTP-induced parkinsonism.

The following diagram illustrates the complete pathway of MPTP from the bloodstream to the mitochondria of a dopaminergic neuron.

Chapter 3: Quantitative Analysis of MPTP Transport

The transport of MPTP across the BBB and its subsequent uptake into neurons are governed by specific physicochemical properties and transporter kinetics. This section summarizes the available quantitative data.

Table 1: Physicochemical Properties of MPTP

| Property | Value | Reference |

| Molecular Weight | 173.259 g/mol | |

| LogP (Octanol/Water) | Described as lipophilic, but a specific experimental value for the parent compound was not identified in the search results. | [1][2][4] |

Note: LogP is a measure of lipophilicity. Higher positive values indicate greater lipid solubility, which generally correlates with enhanced ability to cross the BBB via passive diffusion.

Table 2: Transporter Kinetics for MPTP and its Metabolite MPP+

| Transporter | Substrate | Model System | Km (Michaelis Constant) | Vmax (Maximal Velocity) | Reference |

| OCT1 / OCT2 | MPTP | Brain Microvascular Endothelial Cells | Not specified in search results | Not specified in search results | [1][8] |

| DAT | MPP+ | Dopaminergic Neurons | Not specified in search results | Not specified in search results |

Note: Km represents the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate. Vmax represents the maximum rate of transport.

Chapter 4: Key Experimental Protocols

The mechanisms of MPTP transport have been elucidated through a combination of in vitro and in vivo experimental models. The following sections provide detailed methodologies for two cornerstone techniques.

Protocol: In Vitro BBB Permeability Assay using a Transwell Co-Culture Model

This method assesses the passage of a substance across a cellular model of the BBB. It typically uses brain endothelial cells cultured on a microporous membrane, often in co-culture with astrocytes to induce a tighter barrier.

Methodology:

-

Insert Coating: Coat the apical (upper) side of a 0.4 µm pore size polycarbonate Transwell® insert with an extracellular matrix protein (e.g., 1% gelatin or 2% Matrigel) to promote endothelial cell adhesion and barrier formation.[7] Incubate for at least 1 hour at 37°C.

-

Astrocyte Seeding (Basolateral): Seed primary astrocytes or an astrocyte cell line (e.g., C8-D1A) onto the bottom of the culture plate wells that will house the inserts. Allow them to grow to confluence. This co-culture setup allows astrocytes to release factors that tighten the endothelial barrier.

-

Endothelial Cell Seeding (Apical): Seed brain microvascular endothelial cells (e.g., primary HBMECs or the b.End3 cell line) onto the coated apical surface of the Transwell® insert at a high density (e.g., 8 x 104 cells/insert for a 12 mm insert).[7]

-

Barrier Integrity Assessment: Monitor the formation of a tight endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using an EVOM-2 Volt/Ohm meter with STX2 "chopstick" electrodes.[1][7] Experiments should only commence when TEER values plateau at a high level (e.g., >150 Ω·cm²), indicating a confluent and restrictive barrier.

-

Permeability Experiment:

-

Replace the medium in the apical (donor) and basolateral (receiver) chambers with a transport buffer (e.g., HBSS).

-

Add radiolabeled [³H]-MPTP to the apical chamber at a known concentration.

-

At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, immediately replacing the volume with fresh transport buffer.

-

-

Sample Analysis: Mix the collected samples with a scintillation cocktail and quantify the amount of [³H]-MPTP that has crossed the monolayer using a liquid scintillation counter.

-

Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux (rate of substance appearance in the receiver chamber), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol: In Vivo Brain Microdialysis in a Rodent Model

This technique allows for the direct sampling of the brain's extracellular fluid in a living, often freely moving, animal to measure the real-time concentrations of MPTP and its metabolite, MPP+.

Methodology:

-

Anesthesia and Surgery: Anesthetize the animal (e.g., C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane) and place it in a stereotaxic frame.

-

Guide Cannula Implantation: Following a midline scalp incision, use a dental drill to perform a craniotomy over the target brain region (e.g., striatum). Slowly lower a guide cannula to the predetermined stereotaxic coordinates and secure it to the skull with dental cement and anchor screws.

-

Recovery: Allow the animal to recover from surgery for 5-7 days before the experiment.

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe (with a semi-permeable membrane of appropriate molecular weight cutoff) through the guide cannula into the brain tissue of the awake, freely moving animal.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) into refrigerated vials often containing an antioxidant to prevent degradation.

-

-

MPTP Administration: Administer MPTP systemically (e.g., via intraperitoneal injection) at the desired dose.[8]

-

Post-Dose Sampling: Continue collecting dialysate samples at regular intervals for several hours to monitor the appearance of MPTP and the subsequent formation and clearance of MPP+.[8]

-

Sample Analysis: Analyze the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to quantify the concentrations of MPTP and MPP+.[2]

References

- 1. Cellular localization of the organic cation transporters, OCT1 and OCT2, in brain microvessel endothelial cells and its implication for MPTP transport across the blood-brain barrier and MPTP-induced dopaminergic toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Cation Transporter (OCT/OCTN) Expression at Brain Barrier Sites: Focus on CNS Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

The Biochemical Conversion of MPTP to MPP+ by Monoamine Oxidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of the pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by monoamine oxidase B (MAO-B). This process is a cornerstone of the MPTP model of Parkinson's disease and a critical area of study in neurodegenerative research and drug development. This document details the biochemical mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the associated pathways.

The Core Mechanism: Bioactivation of a Pro-Toxin

The neurotoxicity of MPTP is not inherent to the parent compound but is contingent upon its bioactivation within the central nervous system. MPTP, being a lipophilic molecule, readily crosses the blood-brain barrier.[1] Once in the brain, it is primarily taken up by astrocytes.[2] Within these glial cells, MPTP undergoes a two-step oxidation process catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[3][4]

The initial step involves the MAO-B-catalyzed oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4][5] This reaction is a two-electron oxidation.[4] Subsequently, MPDP+ is further oxidized to the stable and highly toxic pyridinium ion, MPP+.[4][5] This second oxidation step can occur non-enzymatically.[6]

MPP+ is then released from astrocytes into the extracellular space, from where it is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][8] This selective uptake leads to the accumulation of MPP+ within these neurons, initiating a cascade of cytotoxic events that culminate in cell death, thereby mimicking the dopaminergic neurodegeneration observed in Parkinson's disease.[3][9]

Quantitative Data: Enzyme Kinetics and Inhibition

The interaction of MPTP and other substrates with MAO-B, as well as the efficacy of various inhibitors, can be quantified through kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the half-maximal inhibitory concentration (IC50).

| Substrate/Inhibitor | Enzyme | Parameter | Value | Source Organism/System |

| MPTP | MAO-B | Km | 316 µM | Human Liver |

| MPTP | MAO-B | Vmax | 9.2 ± 0.2 nmol/min/mg protein | Human Recombinant |

| Benzylamine | MAO-B | Km | 64 µM | Human Liver |

| MPTP | MAO-A | Km | 40.5 ± 2.2 µM | Human Recombinant |

| MPTP | MAO-A | Vmax | 5.2 ± 0.06 nmol/min/mg protein | Human Recombinant |

| Selegiline (Deprenyl) | MAO-B | IC50 | ~0.0068 µM | Not Specified |

| Clorgyline | MAO-A | IC50 | ~0.0016 µM | Not Specified |

Experimental Protocols

In Vitro MAO-B Activity Assay (Fluorometric)

This protocol describes a common method for measuring MAO-B activity based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in MAO-B Assay Buffer according to the manufacturer's instructions or established laboratory protocols.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

50 µL of MAO-B Assay Buffer

-

10 µL of test compound (for inhibitor screening) or vehicle control

-

20 µL of MAO-B enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add 20 µL of a substrate mix (containing the MAO-B substrate, HRP, and fluorescent probe) to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). For inhibitor screening, determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Quantification of MPTP and MPP+ by HPLC

This protocol provides a general framework for the separation and quantification of MPTP and its metabolite MPP+ using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or diode-array detector (DAD)

-

Reversed-phase C18 column

-

Mobile Phase A: Ammonium phosphate buffer (e.g., 50 mM, pH 3.0)

-

Mobile Phase B: Acetonitrile

-

MPTP and MPP+ standards

-

Sample extracts (from in vitro reactions or biological tissues)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of MPTP and MPP+ of known concentrations in the mobile phase.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 40°C).

-

Establish a gradient elution program, for example:

-

0-8 min: 0-32% Mobile Phase B

-

8-15 min: Increase to 90% Mobile Phase B

-

-

Set the flow rate (e.g., 1 mL/min).

-

Set the detector wavelengths (e.g., 254 nm for MPTP and 280 nm for MPP+).[10]

-

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

-

Data Acquisition and Analysis:

-

Record the chromatograms for each standard and sample.

-

Identify the peaks corresponding to MPTP and MPP+ based on their retention times compared to the standards.

-

Integrate the peak areas.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of MPTP and MPP+ in the samples by interpolating their peak areas on the standard curve.

-

Visualizations of Pathways and Workflows

Biochemical Conversion of MPTP to MPP+

Caption: Biochemical pathway of MPTP conversion to MPP+ by MAO-B in astrocytes.

Experimental Workflow: In Vitro MAO-B Inhibitor Screening

Caption: A typical experimental workflow for in vitro screening of MAO-B inhibitors.

Signaling Pathways of MPP+-Induced Neurotoxicity

References

- 1. MPP(+) increases the vulnerability to oxidative stress rather than directly mediating oxidative damage in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Parkinson's disease - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Selective Dopaminergic Neuron Destruction by MPTP Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a critical tool in neuroscience research, providing a robust and reliable model for studying Parkinson's disease (PD).[1] MPTP administration selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathological hallmark of PD.[2][3] This guide provides an in-depth examination of the molecular mechanisms, associated signaling pathways, and established experimental protocols related to MPTP-induced neurotoxicity. Quantitative data is systematically presented, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of MPTP-Induced Neurotoxicity

The selective toxicity of MPTP towards dopaminergic neurons is a multi-step process involving metabolic activation, transport, and intracellular accumulation of a toxic metabolite.[4][5]

-

Systemic Administration and Blood-Brain Barrier Penetration: MPTP hydrochloride, a lipophilic compound, readily crosses the blood-brain barrier after systemic administration.[5]

-

Metabolic Conversion in Glial Cells: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located on the outer mitochondrial membrane of non-dopaminergic cells, particularly astrocytes.[5][6] This enzymatic reaction converts MPTP into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4][6]

-

Selective Uptake by Dopaminergic Neurons: The positively charged MPP+ is released into the extracellular space and is then actively and selectively transported into dopaminergic neurons via the dopamine transporter (DAT).[2][5] The high affinity of DAT for MPP+ is the primary reason for the selective vulnerability of these neurons.[7][8][9] Studies using mice lacking the dopamine transporter (DAT-/- mice) have shown a complete resistance to MPTP's neurotoxic effects, confirming that DAT is a mandatory component for the expression of MPTP toxicity in vivo.[7]

-

Mitochondrial Accumulation and Complex I Inhibition: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[4] This accumulation leads to the potent inhibition of Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain.[5][10][11]

-

Consequences of Mitochondrial Dysfunction: The inhibition of Complex I disrupts mitochondrial respiration, leading to a severe depletion of ATP and an overproduction of reactive oxygen species (ROS), such as superoxide radicals.[5][12][13] This impairment in energy metabolism and the resulting oxidative stress are central to the subsequent cell death cascade.[14][15]

References

- 1. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic molecules and MPTP-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. MPTP, MPP+ and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parkinson's disease - Wikipedia [en.wikipedia.org]

- 12. Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mitochondrial dysfunction and oxidative stress in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Early Indicators of MPTP-Induced Neurodegeneration: A Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early signs of neurodegeneration induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in animal models. MPTP is a potent and selective neurotoxin that replicates many of the pathological and clinical features of Parkinson's disease (PD), making it an invaluable tool in preclinical research.[1][2][3] This guide focuses on the initial behavioral, neurochemical, and histological changes that serve as critical endpoints for evaluating disease progression and the efficacy of potential therapeutic interventions.

Introduction to the MPTP Model

The MPTP mouse model is a cornerstone of Parkinson's disease research, valued for its ability to induce significant motor impairments and damage to the nigrostriatal dopaminergic pathway.[1] The neurotoxicity is not caused by MPTP itself, but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][4] MPTP, being lipophilic, readily crosses the blood-brain barrier and is then converted to MPP+ by the enzyme monoamine oxidase B (MAO-B) in astrocytes and serotonergic neurons.[4] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[1][4] This selective uptake leads to the targeted destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a key pathological hallmark of Parkinson's disease.[1][5]

The severity and progression of neurodegeneration in the MPTP model are highly dependent on the administration regimen, which can be broadly categorized as acute, sub-acute, or chronic.[6][7][8] These different protocols allow researchers to model various aspects of Parkinson's disease, from rapid, severe neuronal loss to a more gradual, progressive neurodegeneration.[9]

Early Behavioral Deficits

Early behavioral changes are often the first detectable signs of MPTP-induced neurotoxicity. A battery of tests is employed to assess motor function, coordination, and other behavioral parameters.

Motor Function and Coordination

Commonly used tests to evaluate motor deficits include:

-

Open Field Test: This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior.[10][11][12] MPTP-treated mice typically show a reduction in total distance traveled and rearing frequency.[13]

-

Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP intoxication often leads to a significant decrease in the time spent on the rod.[13]

-

Pole Test: This test evaluates bradykinesia (slowness of movement). Mice are placed head-up on top of a vertical pole, and the time taken to turn and descend is measured. MPTP-treated animals typically take longer to perform this task.[6]

-

Cylinder Test: This test assesses forelimb use and asymmetry. The number of times the mouse rears and touches the cylinder wall with each forepaw is counted. A preference for one paw can indicate unilateral motor deficits.[11][12]

-

Gait Analysis: Subtle changes in walking patterns, such as stride length and paw placement, can be early indicators of motor dysfunction and are quantifiable using specialized gait analysis systems.[8]

Non-Motor Symptoms

While motor deficits are the hallmark of the MPTP model, non-motor symptoms are also observed. These can include:

-

Depressive-like behavior: Assessed using tests like the tail-suspension test.[14]

-

Cognitive impairments: Evaluated through tasks such as the Y-maze spontaneous alternation test for spatial working memory.[14]

Quantitative Data on Early Behavioral Changes

| Behavioral Test | Parameter Measured | Typical Early Change in MPTP Model | Reference |

| Open Field | Total Distance Traveled | Decrease | [13] |

| Rearing Frequency | Decrease | [13] | |

| Rotarod | Latency to Fall | Decrease | [13] |

| Pole Test | Time to Turn and Descend | Increase | [6] |

| Cylinder Test | Asymmetrical Forelimb Use | Increase | [11][12] |

| Gait Analysis | Stride Length | Decrease | [8] |

Early Neurochemical Alterations

The neurotoxic effects of MPP+ lead to rapid and significant changes in the neurochemistry of the nigrostriatal pathway.

Dopamine and its Metabolites

The primary neurochemical hallmark of MPTP toxicity is a profound reduction in striatal dopamine (DA) levels.[15] High-performance liquid chromatography (HPLC) is the standard method for quantifying these changes. In addition to dopamine, levels of its main metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are also significantly reduced.[7][15] These neurochemical depletions can be detected within hours to days after MPTP administration.[16]

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis. A decrease in TH protein content and activity is an early indicator of dopaminergic neuron dysfunction.[17] This can be measured using techniques like Western blotting and immunohistochemistry.

Quantitative Data on Early Neurochemical Changes

| Analyte | Brain Region | Method of Analysis | Typical Early Change in MPTP Model | Reference |

| Dopamine (DA) | Striatum | HPLC | 40-90% decrease | [1][10][15] |

| DOPAC | Striatum | HPLC | Significant decrease | [7][15] |

| HVA | Striatum | HPLC | Significant decrease | [7][15] |

| Tyrosine Hydroxylase (TH) | Striatum, Substantia Nigra | Western Blot, Immunohistochemistry | Decrease in protein level and activity | [17] |

| MPP+ | Striatum, Substantia Nigra | HPLC | Peaks around 90 minutes post-MPTP injection | [15][17] |

Early Histological and Cellular Changes

Histological analysis provides direct evidence of the neurodegenerative processes initiated by MPTP.

Dopaminergic Neuron Loss

The most critical histological finding is the loss of tyrosine hydroxylase (TH)-immunopositive neurons in the substantia nigra pars compacta.[5][10] This loss can be quantified using stereological cell counting methods. The active phase of neuronal degeneration can begin as early as 12 hours post-injection.[18]

Axonal Degeneration

Degeneration of dopaminergic nerve terminals in the striatum is another early event. This is observed as a reduction in the density of TH-immunoreactive fibers.[10]

Glial Activation

Neuroinflammation is a key component of MPTP-induced neurodegeneration. The activation of microglia and astrocytes in the substantia nigra and striatum is an early response to the neuronal injury.[5][19] This can be visualized by immunostaining for markers such as Iba1 for microglia and GFAP for astrocytes.

Quantitative Data on Early Histological Changes

| Histological Marker | Brain Region | Method of Analysis | Typical Early Change in MPTP Model | Reference |

| TH-positive Neurons | Substantia Nigra pars compacta | Immunohistochemistry, Stereology | 50-70% decrease | [9][10] |

| TH-positive Fibers | Striatum | Immunohistochemistry | Reduced density | [7][10] |

| Microglial Activation (Iba1) | Substantia Nigra, Striatum | Immunohistochemistry | Increased number and morphological changes | [5][19] |

| Astrocyte Activation (GFAP) | Substantia Nigra, Striatum | Immunohistochemistry | Increased immunoreactivity | [5] |

Signaling Pathways in Early MPTP-Induced Neurodegeneration

The neurotoxic cascade initiated by MPP+ involves multiple interconnected signaling pathways.

Mitochondrial Dysfunction and Oxidative Stress

MPP+ selectively inhibits Complex I of the mitochondrial electron transport chain.[3][4][20] This leads to a cascade of detrimental events:

-

ATP Depletion: Inhibition of mitochondrial respiration impairs ATP production, compromising cellular energy-dependent processes.[4]

-

Oxidative Stress: The blockade of the electron transport chain results in the generation of reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[1][4]

Neuroinflammation

The damaged neurons release signals that trigger a robust inflammatory response from microglia and astrocytes.[19] Activated microglia release pro-inflammatory cytokines, further contributing to neuronal death. The cGAS-STING signaling pathway has been implicated in this microglial-associated neuroinflammation.[19]

Apoptosis

MPTP can induce apoptotic cell death in dopaminergic neurons, although the exact mechanisms and the extent to which apoptosis contributes to cell loss can vary depending on the experimental model.[1][15]

Caption: MPTP metabolism and subsequent neurotoxic cascade in dopaminergic neurons.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible findings in MPTP research.

MPTP Administration

Different dosing regimens are used to model different aspects of Parkinson's disease:

-

Acute Regimen: Typically involves multiple intraperitoneal (i.p.) injections of MPTP (e.g., 18-20 mg/kg) over a single day, with injections spaced a few hours apart.[8][13][15] This protocol induces a rapid and severe loss of dopaminergic neurons.

-

Sub-acute Regimen: Consists of a single daily i.p. injection of MPTP (e.g., 30 mg/kg) for several consecutive days (e.g., 5 days).[6][8][14][15] This leads to a more gradual neurodegeneration.

-

Chronic Regimen: Involves daily low-dose MPTP injections (e.g., 3 mg/kg) over an extended period (e.g., several weeks).[14] This regimen is intended to more closely mimic the progressive nature of Parkinson's disease.

Behavioral Testing Workflow

Caption: A typical experimental workflow for behavioral assessment in the MPTP mouse model.

Neurochemical Analysis (HPLC)

-

Tissue Collection: 24 hours after the last MPTP injection, animals are euthanized, and brains are rapidly removed.[14]

-

Dissection: The striatum is dissected on ice.[14]

-

Homogenization: The tissue is homogenized in a suitable buffer.

-

Chromatography: The homogenate is analyzed by HPLC with electrochemical detection to quantify dopamine, DOPAC, and HVA levels.

Histological Analysis (Immunohistochemistry for TH)

-

Perfusion and Fixation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed and post-fixed.

-

Sectioning: Brains are sectioned coronally (typically 30-40 µm) using a cryostat or vibratome.

-

Immunostaining: Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), followed by a secondary antibody conjugated to a reporter enzyme or fluorophore.

-

Visualization and Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods, and the density of TH-positive fibers in the striatum is assessed.

Conclusion

The MPTP animal model provides a robust platform for studying the early stages of Parkinson's-like neurodegeneration. By carefully selecting the administration regimen and employing a combination of behavioral, neurochemical, and histological assessments, researchers can gain valuable insights into the mechanisms of dopamine neuron death and evaluate the potential of novel neuroprotective and restorative therapies. This guide provides a foundational understanding of the key early indicators and methodologies essential for conducting and interpreting research using this critical preclinical model.

References

- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medlink.com [medlink.com]

- 4. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dynamic Changes in the Nigrostriatal Pathway in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]

- 10. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]

- 11. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 13. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. modelorg.com [modelorg.com]

- 16. The acute histopathology of MPTP in the mouse CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Signaling pathways in Parkinson’s disease: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Molecular Targets of MPP+: A Technical Guide for Researchers

An In-depth Examination of the Active Metabolite of MPTP and its Mechanisms of Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of 1-methyl-4-phenylpyridinium (MPP+), the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP+ serves as a critical tool in Parkinson's disease research, selectively targeting and damaging dopaminergic neurons. Understanding its precise molecular interactions is paramount for developing therapeutic interventions. This document details the primary molecular targets, associated quantitative data, experimental methodologies for their study, and the key signaling pathways implicated in MPP+-induced neurotoxicity.

Primary Molecular Targets of MPP+

The selective neurotoxicity of MPP+ is primarily attributed to its interaction with three key molecular players within dopaminergic neurons:

-

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase): As a primary site of action, MPP+ potently inhibits Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration, leading to a profound depletion of ATP and an increase in the production of reactive oxygen species (ROS), triggering oxidative stress and subsequent cell death.[1]

-

Dopamine Transporter (DAT): The selective accumulation of MPP+ in dopaminergic neurons is mediated by the dopamine transporter.[2] DAT recognizes MPP+ as a substrate and actively transports it from the extracellular space into the neuron, leading to its high intracellular concentration and subsequent toxicity.[2]

-

Vesicular Monoamine Transporter 2 (VMAT2): In contrast to DAT, VMAT2 plays a neuroprotective role by sequestering MPP+ into synaptic vesicles.[3][4] This process effectively removes MPP+ from the cytoplasm, preventing its interaction with mitochondrial Complex I and mitigating its toxic effects.[3] The balance between DAT-mediated uptake and VMAT2-mediated sequestration is a critical determinant of neuronal vulnerability to MPP+.

Quantitative Analysis of MPP+ Interactions

The following tables summarize the available quantitative data for the interaction of MPP+ with its key molecular targets and its cellular effects.

| Target/Effect | Parameter | Value | Species/System | Reference |

| Dopamine Transporter (DAT) | Ki ([3H]Dopamine uptake inhibition) | 0.33 µM | Rat striatal synaptosomes | [5] |

| Vesicular Monoamine Transporter (VMAT) | Ki (inhibition of [3H]Dopamine uptake) | 1.6 ± 0.03 µM | Mouse striatum synaptic vesicles | [6] |

| Vesicular Monoamine Transporter (VMAT) | Ki (inhibition of [3H]Norepinephrine uptake) | 2.6 ± 0.01 µM | Mouse striatum synaptic vesicles | [6] |

| Hyperpolarization-activated inward current (Ih) | IC50 | 7.74 µM | Rat substantia nigra pars compacta dopamine neurons | [2] |

| Cellular Toxicity | IC50 | ~125 µM | MN9D cells | [1] |

Key Signaling Pathways in MPP+ Induced Neurotoxicity

MPP+-induced inhibition of mitochondrial Complex I and the subsequent increase in oxidative stress trigger a cascade of downstream signaling events that ultimately lead to apoptotic cell death. Two of the most critical pathways are the c-Jun N-terminal kinase (JNK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

JNK Signaling Pathway

The JNK pathway is a key mediator of the cellular stress response. In the context of MPP+ toxicity, the generation of reactive oxygen species (ROS) leads to the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death.

NF-κB Signaling Pathway in Microglia

In the context of neuroinflammation, MPP+-induced neuronal damage leads to the activation of microglia. Damaged neurons release signaling molecules that activate Toll-like receptors (TLRs) on the surface of microglia. This activation initiates a signaling cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, further exacerbating neuronal damage.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring the activity of mitochondrial Complex I by monitoring the oxidation of NADH.

Materials and Reagents:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2.5 mg/mL BSA)

-

NADH solution (10 mM)

-

Decylubiquinone (1 mM in ethanol)

-

Rotenone (2 mM in DMSO, a specific Complex I inhibitor)

-

Antimycin A (2 mg/mL in ethanol, a Complex III inhibitor)

-

Potassium cyanide (KCN, 0.1 M, a Complex IV inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, antimycin A (to prevent reverse electron flow), and KCN (to inhibit cytochrome c oxidase).

-

Baseline Measurement: Add the mitochondrial sample (typically 50-100 µg of protein) to the cuvette and mix gently. Start the spectrophotometer to record the baseline absorbance at 340 nm.

-

Initiation of the Reaction: Add NADH to the cuvette to initiate the reaction. The activity of Complex I will lead to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

-

Measurement of Complex I Activity: Record the change in absorbance over time (e.g., for 3-5 minutes). The rate of NADH oxidation is proportional to the activity of Complex I.

-

Inhibitor Control: To determine the specific activity of Complex I, perform a parallel experiment in the presence of rotenone. Add rotenone to the reaction mixture before the addition of NADH. The difference in the rate of NADH oxidation in the absence and presence of rotenone represents the specific activity of Complex I.

-

Data Analysis: Calculate the specific activity of Complex I as nmol of NADH oxidized per minute per mg of mitochondrial protein, using the extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Dopamine Transporter (DAT) Uptake Assay ([³H]Dopamine)

This protocol describes a radioligand uptake assay to measure the function of the dopamine transporter in cells expressing DAT.

Materials and Reagents:

-

Cells expressing DAT (e.g., HEK293-DAT cells)

-

96-well cell culture plates

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

[³H]Dopamine

-

Non-labeled dopamine

-

DAT inhibitors (e.g., GBR12909, cocaine) for determining non-specific uptake

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Plate DAT-expressing cells in a 96-well plate and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

-

Inhibitor Incubation: For determining non-specific uptake, add a saturating concentration of a DAT inhibitor to designated wells. For test compounds, add varying concentrations to the appropriate wells. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding a solution of [³H]Dopamine (at a concentration near its Km) to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for dopamine uptake. This time should be within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a DAT inhibitor) from the total uptake (counts in the absence of an inhibitor). To determine the Ki of MPP+, perform a competition assay with varying concentrations of MPP+ and a fixed concentration of [³H]Dopamine.

Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay

This protocol outlines a method to assess VMAT2 function by measuring the uptake of a radiolabeled substrate into isolated vesicles.

Materials and Reagents:

-

Tissue or cells expressing VMAT2

-

Vesicle isolation buffer (e.g., sucrose buffer with protease inhibitors)

-

Uptake buffer (e.g., HEPES-buffered sucrose solution, pH 7.4)

-

[³H]Dopamine or another suitable VMAT2 substrate

-

ATP and MgCl₂ to energize the vesicles

-

Reserpine or tetrabenazine (specific VMAT2 inhibitors) to determine non-specific uptake

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Vesicle Isolation: Isolate synaptic vesicles from the brain tissue or cultured cells using methods such as differential centrifugation and sucrose density gradients.

-

Uptake Reaction: In a microcentrifuge tube, combine the isolated vesicles with uptake buffer containing ATP and MgCl₂.

-

Inhibitor/Test Compound Incubation: For non-specific uptake determination, add a saturating concentration of a VMAT2 inhibitor. For testing MPP+, add varying concentrations. Pre-incubate for a short period at 37°C.

-

Uptake Initiation: Initiate the uptake by adding [³H]Dopamine.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for vesicular uptake.

-

Uptake Termination: Terminate the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the incubation medium. Wash the filters with ice-cold buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific vesicular uptake by subtracting the non-specific uptake (in the presence of a VMAT2 inhibitor) from the total uptake. To determine the IC50 or Ki of MPP+, perform a competition assay with varying concentrations of MPP+.

References

- 1. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPP+-dependent inhibition of Ih reduces spontaneous activity and enhances EPSP summation in nigral dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synaptophysin enhances the neuroprotection of VMAT2 in MPP+-induced toxicity in MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterogeneity of monoaminergic vesicular carriers: pharmacological evidence using MPP+ as a marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Parkinson's Disease in Mice Using MPTP

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a widely used compound to generate animal models of Parkinson's disease (PD).[1][2][3] Systemic administration of MPTP in mice leads to the selective degeneration of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) and a significant reduction of dopamine in the striatum, mimicking the key pathological hallmarks of PD.[4][5] This model is an invaluable tool for investigating the pathogenesis of PD, exploring neuroprotective strategies, and testing the efficacy of novel therapeutic agents.[2][4]

MPTP, a lipophilic molecule, readily crosses the blood-brain barrier.[5] Within the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[5][6] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6] Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[6][7][8] This leads to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neurons.[5][9]